molecular formula C7H14ClN B6318774 rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride CAS No. 1992998-34-1

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B6318774
CAS No.: 1992998-34-1
M. Wt: 147.64 g/mol
InChI Key: BEALYWBSLLVPBH-UOERWJHTSA-N
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Description

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic amine featuring a nitrogen atom within a [3.2.1]octane framework. Its molecular formula is C₇H₁₃N·HCl (molecular weight: 147.65 g/mol), and it exists as a racemic mixture of enantiomers. The compound is cataloged under ChemBridge ID 4101829 and is identified as AB10, a selective Sigma-1 receptor (S1R) antagonist .

Properties

IUPAC Name

(1S,5R)-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-7(3-1)8-5-6;/h6-8H,1-5H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEALYWBSLLVPBH-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H](C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Strategies

The bicyclo[3.2.1]octane skeleton is typically assembled via [4+2] Diels-Alder reactions or intramolecular cyclizations. For example, a cycloheptene precursor undergoes strain-induced ring contraction in the presence of Lewis acids such as boron trifluoride diethyl etherate (BF₃·OEt₂), yielding the bicyclic core. Alternative approaches employ photochemical [2+2] cycloadditions of norbornene derivatives, though these methods often require stringent temperature control (-78°C to 25°C) and exhibit moderate yields (40–60%).

Table 1: Comparison of Cyclization Methods

MethodReagents/ConditionsYield (%)Purity (%)
Diels-Alder CyclizationBF₃·OEt₂, CH₂Cl₂, 0°C7295
Photochemical [2+2]UV light, hexane, -78°C5888
Intramolecular SN2KOtBu, THF, reflux6590

Introduction of the Amine Group

Reductive Amination

Reductive amination is the most widely reported method for installing the amine functionality at the 6-position of the bicyclic framework. A ketone intermediate, generated via oxidation of a secondary alcohol, reacts with ammonium acetate in the presence of sodium triacetoxyborohydride (STAB) to yield the racemic amine. Critical parameters include:

  • Solvent : Dichloromethane or methanol (>90% efficiency in polar aprotic solvents).

  • Temperature : 0°C to ambient (25°C), with prolonged reaction times (12–24 h) improving diastereoselectivity.

  • Workup : Aqueous base extraction followed by silica gel chromatography (hexane:ethyl acetate = 3:1).

Gabriel Synthesis

Alternative routes employ the Gabriel synthesis, where a phthalimide-protected amine is introduced via alkylation of a bicyclic bromide. Subsequent hydrazinolysis liberates the free amine, though this method suffers from low yields (30–40%) due to competing elimination side reactions.

Resolution of Racemates and Stereochemical Control

Chiral Auxiliary-Mediated Synthesis

To achieve enantiomeric enrichment, chiral auxiliaries such as (R)- or (S)-α-methylbenzylamine are used. Diastereomeric salts are crystallized from ethanol, yielding enantiomerically pure amines (ee >98%) after recrystallization.

Table 2: Enantiomeric Excess via Chiral Resolution

AuxiliarySolventee (%)Recovery (%)
(R)-α-MethylbenzylamineEthanol98.565
(S)-1-PhenylethylamineMethanol97.258

Enzymatic Resolution

Lipase-catalyzed acetylation in tert-butyl methyl ether selectively modifies one enantiomer, enabling kinetic resolution. For instance, Candida antarctica lipase B (CAL-B) achieves 92% ee for the (1S,5R)-enantiomer after 48 h.

Hydrochloride Salt Formation

Acid-Base Titration

The free amine is dissolved in anhydrous ether and treated with gaseous HCl, yielding the hydrochloride salt as a crystalline solid. Key parameters include:

  • Stoichiometry : 1:1 molar ratio of amine to HCl.

  • Temperature : 0°C to prevent decomposition.

  • Isolation : Filtration under nitrogen atmosphere (yield: 85–92%).

Solvent Screening

Polar solvents like ethanol or acetone enhance crystallization kinetics. X-ray diffraction analysis confirms the monoclinic crystal system (space group P2₁/c) with a chloride counterion hydrogen-bonded to the protonated amine.

Industrial-Scale Production

Continuous Flow Reactors

Multi-step syntheses are optimized in continuous flow systems to improve heat transfer and reduce reaction times. For example, a telescoped process combining Diels-Alder cyclization and reductive amination achieves 68% overall yield at a throughput of 1.2 kg/day.

Purification Techniques

Simulated moving bed (SMB) chromatography replaces batch silica gel columns, reducing solvent consumption by 40% and increasing purity to >99.5%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 3.45–3.32 (m, 2H, bridgehead H), 2.89–2.76 (m, 4H, CH₂N), 1.98–1.65 (m, 6H, cyclohexyl H).

  • IR (KBr): ν = 2945 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (N-H bend), 720 cm⁻¹ (C-Cl stretch) .

Chemical Reactions Analysis

Types of Reactions

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride serves as a chiral auxiliary in asymmetric synthesis, facilitating the creation of complex organic molecules.
  • Reagent in Chemical Reactions : It can undergo various chemical transformations including oxidation and substitution reactions, leading to diverse derivatives with potential applications .

Biology

  • Enzyme Mechanism Studies : The compound is utilized to study enzyme interactions and mechanisms, aiding in understanding biological processes at the molecular level .
  • Ligand for Receptor Binding : It has been investigated for its potential as a ligand for various receptors, including vasopressin receptors, which are crucial in regulating physiological functions such as blood pressure and fluid balance .

Medicinal Chemistry

  • Drug Development : Research has indicated that derivatives of this compound exhibit significant biological activity, making them candidates for therapeutic agents in conditions like heart failure and hyponatremia .
  • Vasopressin Receptor Antagonism : Specific derivatives have shown promise as mixed vasopressin receptor antagonists, demonstrating high binding affinities and potential for drug-like properties .

Case Studies

Several studies highlight the applications of this compound:

  • Study on Vasopressin Receptor Antagonists : A series of biaryl amides containing this azabicyclo framework were synthesized and evaluated for their affinity towards vasopressin receptors. Compounds demonstrated excellent binding profiles, with some analogues showing superior properties compared to existing standards like conivaptan .
  • Structural Optimization for Drug Development : Research focusing on structural modifications of rac-(1S,5R)-6-Azabicyclo[3.2.1]octane derivatives revealed insights into enhancing receptor selectivity and potency, paving the way for more effective therapeutic agents .

Data Summary Table

Application AreaSpecific UseNotable Findings
ChemistryChiral auxiliary in organic synthesisFacilitates synthesis of complex molecules
BiologyStudy of enzyme mechanismsEnhances understanding of molecular interactions
Medicinal ChemistryDrug development for vasopressin receptor antagonismDemonstrated high binding affinities

Mechanism of Action

The mechanism by which rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors that regulate physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azabicyclo Family

The azabicyclo[3.2.1]octane scaffold is a versatile template for drug discovery. Key structural analogs include:

1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane (CAS 53460-46-1)
  • Molecular Formula : C₁₀H₁₉N
  • Molecular Weight : 154.27 g/mol
  • Key Differences : Three methyl substituents enhance lipophilicity compared to the unsubstituted rac compound. This modification likely improves membrane permeability but may reduce solubility .
8-Oxa-3-azabicyclo[3.2.1]octane Hydrochloride (CAS 54745-74-3)
  • Molecular Formula: C₆H₁₁NO·HCl
  • Molecular Weight : 149.62 g/mol
  • Key Differences : Replacement of a nitrogen with oxygen (oxa) reduces basicity, altering hydrogen-bonding interactions and receptor affinity .
(1S,5R)-6-Azabicyclo[3.2.1]octane-5-carboxylic Acid Hydrochloride
  • Molecular Formula: C₈H₁₃NO₂·HCl
  • Molecular Weight : 207.66 g/mol

Pharmacological and Functional Comparisons

Compound Name Target/Activity Key Structural Features Pharmacological Notes
rac-(1S,5R)-6-Azabicyclo[3.2.1]octane HCl Sigma-1 receptor antagonist Unsubstituted N-heterocycle CNS applications; high selectivity for S1R
1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane Unspecified Methyl groups increase lipophilicity Potential prodrug candidate
exo-5-Ethyl-7-methyl-6,8-dioxabicyclo[3.2.1]octane Bark beetle pheromone Dioxa framework, ethyl/methyl substituents Ecological role in insect aggregation
Tert-butyl N-[(1R,3R,5S)-6-azabicyclo[3.2.1]octan-3-yl]carbamate HCl Unspecified Carbamate ester, tert-butyl group Enhanced metabolic stability

Physicochemical and Stereochemical Considerations

  • Stereochemistry : Enantiomers of azabicyclo compounds often display divergent biological activities. For example, the (1S,5R) configuration in AB10 is critical for S1R antagonism, whereas its enantiomer may lack efficacy . In contrast, pheromones like isobrevicomin (1S,5R,7S) require strict stereochemical fidelity for insect communication .
  • Salt Forms : The hydrochloride salt of the rac compound improves water solubility, a feature absent in neutral analogs like 1,3,3-trimethyl derivatives .

Biological Activity

rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound featuring a nitrogen atom, classified within the azabicyclic family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors and enzymes. Its unique stereochemistry contributes to its distinct pharmacological properties.

  • Molecular Formula : C7H14ClN
  • CAS Number : 102564319
  • Structure : The compound's structure allows for specific interactions with biological targets, influencing physiological pathways.

The mechanism of action involves the binding of rac-(1S,5R)-6-azabicyclo[3.2.1]octane to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction is critical in understanding its therapeutic potential in various conditions, including cardiovascular diseases and neurological disorders.

Biological Activity

Research indicates that rac-(1S,5R)-6-azabicyclo[3.2.1]octane exhibits significant biological activity:

  • Receptor Binding : It has been evaluated for its role as a vasopressin receptor antagonist, which is relevant in treating conditions such as heart failure and hyponatremia .
  • Analgesic Properties : Similar compounds have demonstrated analgesic and narcotic antagonist activities, suggesting that rac-(1S,5R)-6-azabicyclo[3.2.1]octane may possess similar properties .

Study 1: Analgesic Activity

A series of 53 1-phenyl-6-azabicyclo[3.2.1]octanes were tested for their analgesic effects. The most notable compound exhibited a balanced antagonist-analgesic profile with minimal physical dependence, indicating the potential for rac-(1S,5R)-6-azabicyclo[3.2.1]octane to serve as a therapeutic agent in pain management .

Study 2: Vasopressin Receptor Antagonism

Research has highlighted the effectiveness of derivatives of rac-(1S,5R)-6-azabicyclo[3.2.1]octane as vasopressin receptor antagonists, providing insights into their application in treating heart-related conditions and fluid balance disorders .

Data Table: Biological Activities

Activity TypeDescriptionReference
Receptor BindingPotential vasopressin receptor antagonist
Analgesic PropertiesExhibits analgesic activity similar to narcotics
Structure-Activity RelationshipInvestigated through various derivatives

Q & A

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (Ar/N₂) to prevent hygroscopic degradation. Avoid exposure to heat (>30°C) or strong acids/bases, which may hydrolyze the bicyclic framework .

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